1-Phenyl-2,5-dihydro-1h-phosphole 1-oxide
Overview
Description
1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide is an organophosphorus compound with the molecular formula C10H11OP. It is characterized by a phosphole ring, which is a five-membered ring containing phosphorus. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with butadiene, followed by oxidation. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides.
Reduction: It can be reduced to phosphines under specific conditions.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholes depending on the reagents used.
Scientific Research Applications
1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organophosphorus compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing the activity of enzymes and other biological molecules. The specific pathways and targets depend on the context of its use, whether in catalysis, biological systems, or industrial applications .
Comparison with Similar Compounds
3-Methyl-1-phenyl-2-phospholene 1-oxide: Similar in structure but with a methyl group at the 3-position.
4-Methyl-1-phenyl-2,3-dihydro-1H-phosphole 1-oxide: Similar but with a methyl group at the 4-position.
Uniqueness: 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide is unique due to its specific substitution pattern and the stability of the phosphole ring. This stability makes it particularly useful in applications requiring robust and reactive intermediates .
Properties
IUPAC Name |
1-phenyl-2,5-dihydro-1λ5-phosphole 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11OP/c11-12(8-4-5-9-12)10-6-2-1-3-7-10/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIPLOHUFFCPDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCP1(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283799 | |
Record name | MLS003389285 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5186-73-2 | |
Record name | MLS003389285 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003389285 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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